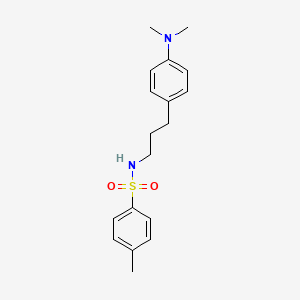
(4-(2-clorofenil)piperazin-1-il)(2-(2-metoxietoxi)piridin-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.85. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El andamiaje cetónico α,β-insaturado del compuesto lo convierte en un candidato para el diseño de citotoxinas. Estas moléculas pueden alquilar selectivamente los tioles sin afectar los grupos amino o hidroxilo que se encuentran en los ácidos nucleicos. A diferencia de algunos fármacos anticancerígenos, carecen de propiedades carcinógenas y mutagénicas .
- Los investigadores exploran su potencial como agente anticancerígeno estudiando sus efectos sobre líneas celulares cancerosas, incluyendo células de colon humano (HCT116) y células de leucemia monocítica macrófaga de ratón (RAW 264.7) .
Investigación Anticancerígena
Propiedades Antimicrobianas
Mecanismo De Acción
Target of Action
Many piperazine compounds are known to interact with various neurotransmitter receptors in the brain, such as dopamine and serotonin receptors . The specific targets would depend on the exact structure of the compound.
Mode of Action
The compound might bind to its target receptor and either activate it (agonist) or block it (antagonist), leading to changes in the signal transduction pathways within the cell .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets dopamine receptors, it might affect pathways involved in mood regulation, reward, and motor control .
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRJIWXRUTTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate](/img/structure/B2532902.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2532905.png)
![N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2532906.png)

![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2532909.png)
![1-cyclopropyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride](/img/structure/B2532913.png)
![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)
![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2532915.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)
